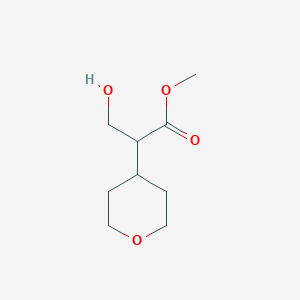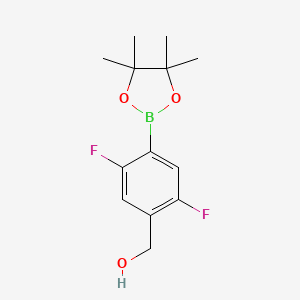
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-(Dimethylamino)acetophenone using chiral catalysts or reagents to achieve the desired (S)-configuration. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of 2-(Dimethylamino)acetophenone.
Reduction: Formation of 1-(2-(Dimethylamino)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-(Dimethylamino)phenyl)ethan-1-ol: The enantiomer of the (S)-compound, with different stereochemistry.
2-(Dimethylamino)acetophenone: The ketone precursor used in the synthesis of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol.
1-(2-(Dimethylamino)phenyl)ethane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This chiral nature allows for selective interactions with biological targets and makes it a valuable compound in asymmetric synthesis and chiral studies.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1S)-1-[2-(dimethylamino)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3/t8-/m0/s1 |
Clé InChI |
JXVZATODPMOZFU-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1N(C)C)O |
SMILES canonique |
CC(C1=CC=CC=C1N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
![Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)



![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
